Cinnolin-6-ylmethanol as a Dual PTP1B/TC-PTP Inhibitor Precursor: 6-Halo Derivatives Demonstrate Metabolic Efficacy In Vivo
Cinnolin-6-ylmethanol serves as a critical synthetic precursor to the 3-(hydroxymethyl)cinnolin-4(1H)-one scaffold, which has been validated as a dual PTP1B/TC-PTP inhibitor platform with in vivo metabolic efficacy. Among derivatives of this scaffold, 6-chloro-3-(hydroxymethyl)cinnolin-4(1H)-one (a derivative directly accessible from 6-chloro-substituted cinnoline methanol precursors) and 6-bromo-3-(hydroxymethyl)cinnolin-4(1H)-one demonstrated the highest activity as mixed PTP1B/TC-PTP inhibitors [1]. In obese male Wistar rats, a five-day administration of all studied 3-(hydroxymethyl)cinnolin-4(1H)-one compounds led to decreased body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia and hyperleptinemia, reduced insulin resistance, and compensatory increased expression of PTP1B and TC-PTP genes in the liver [1].
| Evidence Dimension | In vivo metabolic efficacy after 5-day administration in obese Wistar rats |
|---|---|
| Target Compound Data | Significant decrease in body weight and food intake; improved glucose tolerance; attenuated hyperinsulinemia and hyperleptinemia; reduced insulin resistance |
| Comparator Or Baseline | Vehicle-treated obese Wistar rats (baseline pathological state) |
| Quantified Difference | Statistically significant improvement across all metabolic parameters versus vehicle control (specific p-values not reported in abstract) |
| Conditions | Obese male Wistar rats; five-day oral administration; assessed body weight, food intake, glucose tolerance, insulin resistance, and leptin/insulin levels |
Why This Matters
This provides class-level validation that the cinnoline-6-ylmethanol scaffold—specifically elaborated to 3-(hydroxymethyl)cinnolin-4(1H)-one derivatives—yields compounds with confirmed dual PTP1B/TC-PTP inhibitory activity and demonstrated in vivo metabolic efficacy, establishing a rational basis for selecting this building block for metabolic disorder drug discovery programs.
- [1] Core.ac.uk. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. View Source
